2,2-Dimethyl-3',4',5'-trifluoropropiophenone
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Overview
Description
2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone is an organic compound with the molecular formula C11H11F3O It is a derivative of propiophenone, characterized by the presence of three fluorine atoms on the phenyl ring and two methyl groups on the alpha carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone typically involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylbenzophenone.
Reduction: Formation of 2,2-dimethyl-3’,4’,5’-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3’,4’,5’-Trifluoropropiophenone: Lacks the two methyl groups on the alpha carbon.
2,2-Dimethyl-4’-fluoropropiophenone: Contains only one fluorine atom on the phenyl ring.
2,2-Dimethyl-3’,5’-difluoropropiophenone: Contains two fluorine atoms on the phenyl ring.
Uniqueness
2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone is unique due to the combination of three fluorine atoms and two methyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFNBGLQZQTAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642486 |
Source
|
Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-80-5 |
Source
|
Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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